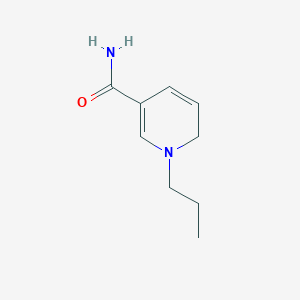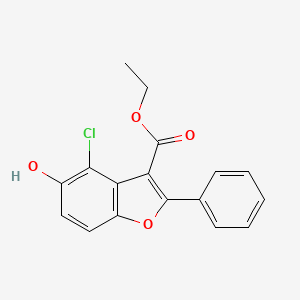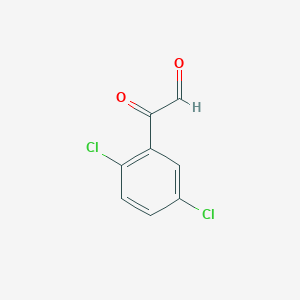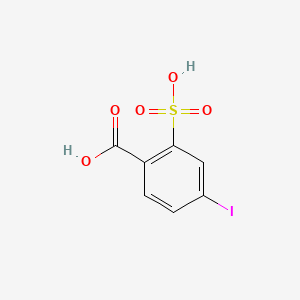![molecular formula C22H21BO3 B14134295 4,4,5,5-Tetramethyl-2-naphtho[2,3-b][1]benzofuran-3-yl-1,3,2-dioxaborolane](/img/structure/B14134295.png)
4,4,5,5-Tetramethyl-2-naphtho[2,3-b][1]benzofuran-3-yl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-naphtho2,3-bbenzofuran-3-yl-1,3,2-dioxaborolane is an organic compound with the molecular formula C22H21BO3 and a molecular weight of 344.21134 g/mol . This compound is known for its unique structural features, which include a naphthobenzofuran core and a dioxaborolane moiety. It is used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of 4,4,5,5-Tetramethyl-2-naphtho2,3-bbenzofuran-3-yl-1,3,2-dioxaborolane typically involves the reaction of naphthobenzofuran derivatives with boronic acids or boronate esters under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the naphthobenzofuran derivative is reacted with a boronic acid in the presence of a palladium catalyst and a base . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-2-naphtho2,3-bbenzofuran-3-yl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-naphtho2,3-bbenzofuran-3-yl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used as a fluorescent probe in biological assays due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-naphtho2,3-bbenzofuran-3-yl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form stable complexes with various substrates, facilitating chemical transformations. The naphthobenzofuran core provides structural stability and enhances the compound’s reactivity .
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-2-naphtho2,3-bbenzofuran-3-yl-1,3,2-dioxaborolane can be compared with similar compounds such as:
4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: This compound has a thiophene ring instead of a naphthobenzofuran core, which affects its reactivity and applications.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: This compound contains a benzothiadiazole core and is used in different chemical reactions and applications.
The uniqueness of 4,4,5,5-Tetramethyl-2-naphtho2,3-bbenzofuran-3-yl-1,3,2-dioxaborolane lies in its specific structural features, which provide distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C22H21BO3 |
|---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-naphtho[2,3-b][1]benzofuran-3-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H21BO3/c1-21(2)22(3,4)26-23(25-21)16-9-10-17-18-11-14-7-5-6-8-15(14)12-19(18)24-20(17)13-16/h5-13H,1-4H3 |
InChI Key |
LHXWDGDJQXKBLN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC5=CC=CC=C5C=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B14134212.png)
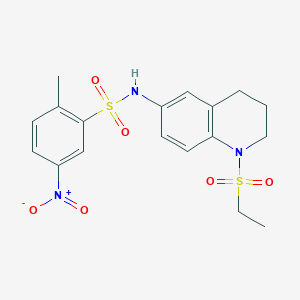


![Benzene, [(2,2-dichloroethenyl)thio]-](/img/structure/B14134241.png)
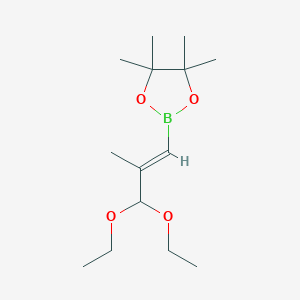
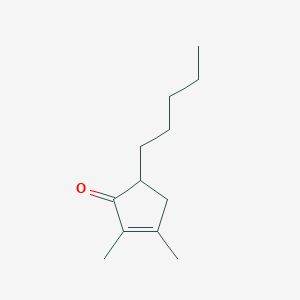
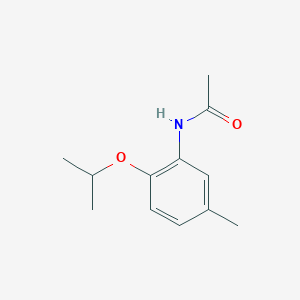
![1-(4-Chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide](/img/structure/B14134264.png)
